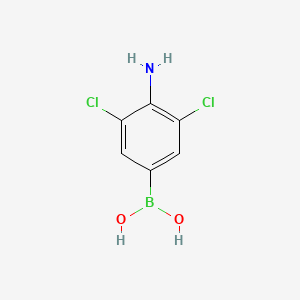
(4-Amino-3,5-dichlorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-3,5-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with amino and dichloro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,5-dichlorophenyl)boronic acid typically involves the reaction of 4-amino-3,5-dichlorophenylboronic ester with an appropriate hydrolyzing agent. One common method is the hydrolysis of the corresponding boronic ester using aqueous acid or base under controlled conditions to yield the boronic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrolysis of boronic esters using automated reactors to ensure precise control over reaction conditions. This process ensures high yield and purity of the final product, which is essential for its use in various applications.
化学反应分析
Types of Reactions
(4-Amino-3,5-dichlorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The amino and dichloro groups can undergo reduction under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dechlorinated or deaminated products.
科学研究应用
(4-Amino-3,5-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors due to its boronic acid group, which can interact with active sites of enzymes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals that require boronic acid moieties.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (4-Amino-3,5-dichlorophenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The amino and dichloro substituents can influence the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
3,5-Dichlorophenylboronic acid: Similar structure but lacks the amino group, which can affect its reactivity and applications.
4-Aminophenylboronic acid: Similar structure but lacks the dichloro groups, which can influence its chemical properties and uses.
Uniqueness
(4-Amino-3,5-dichlorophenyl)boronic acid is unique due to the presence of both amino and dichloro substituents on the phenyl ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile building block for synthesizing a wide range of compounds.
属性
分子式 |
C6H6BCl2NO2 |
|---|---|
分子量 |
205.83 g/mol |
IUPAC 名称 |
(4-amino-3,5-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BCl2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H,10H2 |
InChI 键 |
JATKJMCLGVHYNT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C(=C1)Cl)N)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
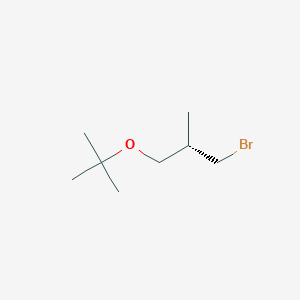
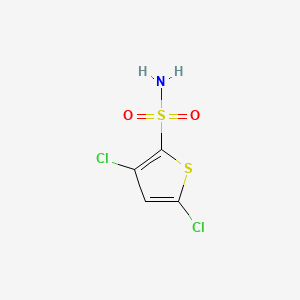
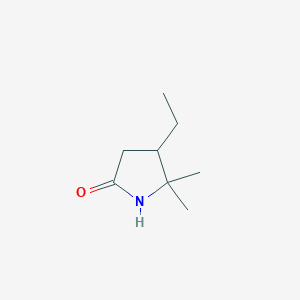
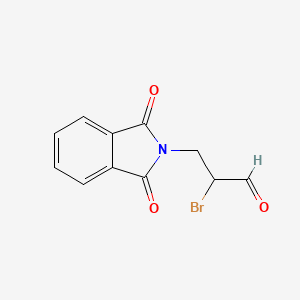
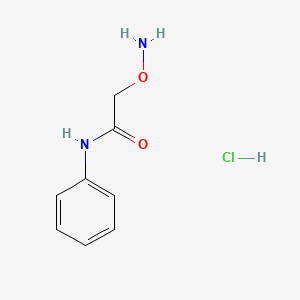
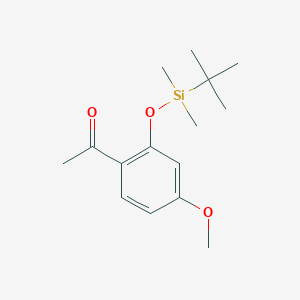
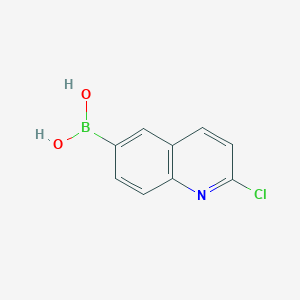
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)

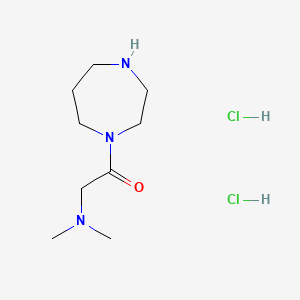
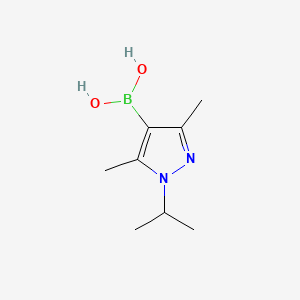
![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
